3-(3-Aminophenyl)-N-ethylbenzamide
Description
3-(3-Aminophenyl)-N-ethylbenzamide is a benzamide derivative characterized by an ethylamide group at the N-position and a 3-aminophenyl substituent at the 3-position of the benzamide core. The primary amine on the phenyl ring enables participation in hydrogen bonding and metal coordination, making it suitable for applications in drug design and metal-catalyzed reactions .
Properties
IUPAC Name |
3-(3-aminophenyl)-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-17-15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUFFOLJGFOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742963 | |
| Record name | 3'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-34-1 | |
| Record name | 3'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-N-ethylbenzamide typically involves the reaction of 3-aminophenylboronic acid with N-ethylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Aminophenyl)-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-N-ethylbenzamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with target molecules, while the benzamide structure can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Benzamide Compounds
Structural and Functional Group Variations
N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide (CAS 926663-69-6)
- Structure : Differs by a trifluoromethyl (-CF₃) group at the 3-position of the benzamide.
- Properties: The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability, increasing bioavailability compared to the amino-substituted analog. This modification is advantageous in drug candidates targeting hydrophobic binding pockets .
- Applications : Used as a small-molecule scaffold in kinase inhibitor research .
3-(Chloromethyl)-N-ethylbenzamide
- Structure: Features a chloromethyl (-CH₂Cl) group instead of the 3-aminophenyl substituent.
- Properties: The reactive chloromethyl group enables facile functionalization, making it a key intermediate in agrochemical and pharmaceutical synthesis. However, it lacks the directing effects of the amino group in catalysis .
- Applications : Building block for pesticides and material science derivatives .
4′-Amino-N-ethyl[1,1′-biphenyl]-3-carboxamide (CAS 1345471-45-5)
- Structure: Contains a biphenyl system with an amino group on the distal phenyl ring.
- Properties : The extended aromatic system enhances π-π stacking interactions, improving binding affinity in receptor-targeted therapies. However, increased molecular weight may reduce solubility .
- Applications : Discontinued pharmaceutical candidate due to formulation challenges .
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro Substituents (e.g., N-(3-Methylphenyl)-3-nitrobenzamide, CAS 69754-50-3): The nitro group (-NO₂) strongly withdraws electrons, reducing reactivity in nucleophilic substitutions but enhancing stability under acidic conditions . Methoxy Substituents (e.g., 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide, CAS 63969-05-1): The methoxy (-OCH₃) group donates electrons, increasing resonance stabilization and altering redox properties .
Biological Activity
3-(3-Aminophenyl)-N-ethylbenzamide is an organic compound that falls under the category of benzamides. Its structure comprises an aminophenyl group linked to a benzamide framework, which is further substituted with an ethyl group. This unique configuration endows the compound with specific biological activities and potential applications in medicinal chemistry.
The molecular formula of this compound is , and its IUPAC name reflects its structural components. The compound's synthesis typically involves the reaction of 3-aminophenylboronic acid with N-ethylbenzoyl chloride, often in the presence of a base like triethylamine to facilitate the reaction.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The aminophenyl group allows for hydrogen bonding with target biomolecules, while the benzamide structure provides hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies have suggested that related compounds show inhibitory effects against specific bacterial strains and fungi.
- Antiparasitic Properties : Compounds within this structural class have been investigated for their potential against Trypanosoma brucei, the causative agent of African sleeping sickness .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways in target organisms.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of benzamides, including those with structural similarities to this compound, were effective in inhibiting Trypanosoma brucei enzymes. The binding interactions were characterized using X-ray crystallography, revealing how these compounds fit into enzyme active sites and alter their conformation .
- Cell Viability Assays : In vitro assays using mammalian cell lines (e.g., MRC-5) showed that certain analogs exhibited low toxicity while maintaining efficacy against parasitic infections. This balance is crucial for developing therapeutics that minimize side effects in human applications .
Comparative Analysis
To better understand the implications of this compound's biological activity, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-Aminophenol | C6H7NO | Antimicrobial | Used in dye synthesis |
| N-Ethylbenzamide | C9H11NO | Mild analgesic | Simpler structure without aminophenyl group |
| 4-Amino-N-benzamide | C7H8N2O | Antiparasitic | Related structure with different substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
